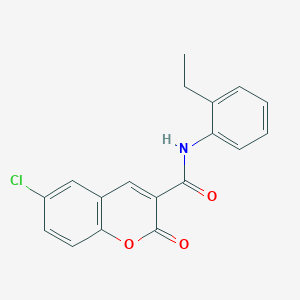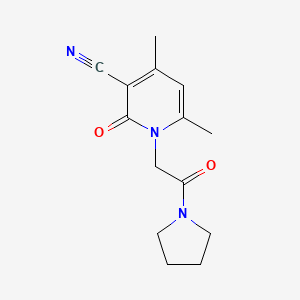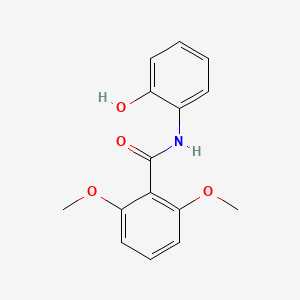
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CEP, is a synthetic compound that belongs to the class of coumarin derivatives. CEP has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in the inflammatory and cancerous processes. 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cancer cell proliferation. 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in scientific research. One potential direction is the development of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the use of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide for maximum efficacy.
Synthesemethoden
The synthesis of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl 2-aminobenzoate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have potential use in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Studies have shown that 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-11-5-3-4-6-15(11)20-17(21)14-10-12-9-13(19)7-8-16(12)23-18(14)22/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJVJMJLJKYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)